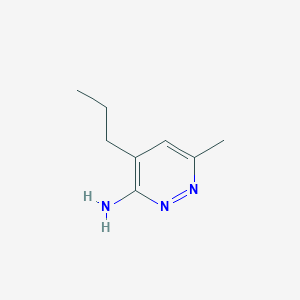

6-Methyl-4-propylpyridazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

912332-65-1 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

6-methyl-4-propylpyridazin-3-amine |

InChI |

InChI=1S/C8H13N3/c1-3-4-7-5-6(2)10-11-8(7)9/h5H,3-4H2,1-2H3,(H2,9,11) |

InChI Key |

XKKGEBPSHOLRAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=NC(=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazin 3 Amine Frameworks

Conventional Synthetic Approaches

The synthesis of pyridazine (B1198779) derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the core ring system. These approaches are broadly categorized into cycloaddition reactions, condensation/cyclization pathways, and multi-component strategies.

Cycloaddition Reactions in Pyridazine Synthesis

Cycloaddition reactions are powerful tools for the efficient construction of cyclic systems. In pyridazine synthesis, they offer a direct route to the 1,2-diazine core by forming two new sigma bonds in a single step.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cornerstone of modern heterocyclic synthesis. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacting with an electron-rich dienophile (e.g., an alkene or alkyne). nih.govresearchgate.net The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which expels a molecule of nitrogen gas to form a dihydropyridazine (B8628806) intermediate. nih.gov This intermediate can then aromatize to the final pyridazine product. nih.gov

The reaction's versatility has been demonstrated in various contexts, including for the synthesis of pyridazines on DNA, showcasing its compatibility with sensitive biological molecules. nih.govacs.org The process involves the reaction of 1,2,4,5-tetrazines with dienophiles, and its scope is quite broad. nih.govacs.org The reaction proceeds through a three-step mechanism: a [4+2] cycloaddition, a retro [4+2] cycloaddition with nitrogen loss, and subsequent aromatization. nih.gov Lewis acids can be used to mediate these reactions, for instance, between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, to yield functionalized pyridazines with high regioselectivity. organic-chemistry.org

Table 1: Examples of IEDDA Reactions in Pyridazine Synthesis

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Optically active enol ether | Room Temperature | 1,2-Diazine derivative | 91% | nih.gov |

| DNA-linked Tetrazine | Alkene | 50 °C, 8 h | DNA-linked Pyridazine | 90% | acs.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

A highly regioselective method for preparing pyridazine derivatives involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgnih.govacs.org This approach provides direct access to a variety of 6-aryl-pyridazin-3-amines in high yields under neutral, metal-free conditions. organic-chemistry.orgacs.org In this inverse electron-demand aza-Diels-Alder reaction, the electron-deficient 1,2,3-triazines function as the diene component, while the electron-rich 1-propynylamines act as dienophiles. organic-chemistry.org The reaction demonstrates good functional group compatibility and a broad substrate scope. organic-chemistry.orgacs.org The reaction's regioselectivity is high, favoring the C5/N2 cycloaddition, which leads to the formation of the pyridazine ring. organic-chemistry.org It has been noted that reaction temperature and steric effects can influence the selectivity of the products. organic-chemistry.org

This methodology has been successfully applied to the synthesis of known bioactive pyridazine derivatives, and it can be performed on a gram scale, underscoring its practical utility. organic-chemistry.org For instance, the reaction of a 1,2,3-triazine (B1214393) with N,N-di-p-methoxybenzyl-1-propyn-1-amine yielded a pyridazine derivative that could be further transformed into a known anticonvulsant. acs.org

The [3+2] dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. nih.gov In the context of pyridazine chemistry, pyridazinium ylides serve as three-atom components (1,3-dipoles) that can react with various dipolarophiles (e.g., alkenes, alkynes) to form fused heterocyclic systems like pyrrolopyridazines. nih.gov These reactions are often highly regioselective. nih.gov For example, the reaction of pyridazinium ylides with methyl propiolate yields a single regioisomer of pyrrolopyridazine. nih.gov The use of microwave irradiation has been shown to improve yields in some cases. nih.gov This approach has been used to synthesize a range of fused pyrrolo-diazine structures, some of which exhibit interesting photophysical properties, such as intense blue emission. nih.gov

Condensation and Cyclization Reactions to Form Pyridazine Scaffolds

A classic and widely used method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine (B178648) or its derivatives. This reaction initially forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

A study reports the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride (B1165640), followed by cyclization of the resulting γ-keto acid with hydrazine hydrate (B1144303). researchgate.net This dihydropyridazinone can be further modified; for example, dehydrogenation with a bromine/acetic acid mixture yields the corresponding pyridazinone. researchgate.net Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride to form pyridazin-3-one derivatives in excellent yields. mdpi.comsemanticscholar.org

Multi-component Reactions in Pyridazine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. rsc.org MCRs are advantageous due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rsc.orgacsgcipr.org

Several MCRs have been developed for the synthesis of pyridazine and related pyridine (B92270) structures. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov Another example is the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines using a recyclable ionic liquid catalyst. researchgate.net The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR, though modifications have led to more efficient three-component [3+2+1] approaches for creating nonsymmetrical pyridines. taylorfrancis.com The use of nanocatalysts in MCRs for synthesizing polyfunctionalized pyridines has also gained significant attention in recent years. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 6-Methyl-4-propylpyridazin-3-amine |

| 1,2,3-Triazine |

| 1-Propynylamine |

| Pyridazinium Ylide |

| 1,2,4,5-Tetrazine |

| Methyl propiolate |

| Hydrazine |

| o-cresyl methyl ether |

| Succinic anhydride |

| 3-oxo-2-arylhydrazonopropanal |

| p-nitrophenylacetic acid |

| cyanoacetic acid |

| 2-azadiene |

| N,N-di-p-methoxybenzyl-1-propyn-1-amine |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone |

| Pyridazin-3-one |

| Pyrrolopyridazine |

| Dihydropyridazine |

Note: This table is interactive and can be sorted by clicking on the column headers.

Functional Group Interconversions on Pyridazine Rings

Functional Group Interconversion (FGI) is a critical strategy in organic synthesis, allowing for the conversion of one functional group into another when a direct disconnection or synthesis pathway is not feasible. youtube.comyoutube.com In the context of pyridazine chemistry, FGI is instrumental for introducing or modifying substituents on the heterocyclic ring, which can be challenging to achieve directly.

The synthesis of substituted pyridazines often involves the strategic manipulation of functional groups to achieve the desired substitution pattern. For instance, an amino group, as seen in this compound, can be derived from other functional groups like a nitro or a cyano group through reduction. youtube.com Similarly, a halogen atom on the pyridazine ring can be a versatile handle for introducing various functionalities through nucleophilic substitution or cross-coupling reactions. A key challenge in retrosynthesis is that direct disconnection of a bond between a heteroaromatic ring and a functional group (like a hydroxyl or amino group) is often not viable as it would generate an unstable intermediate. youtube.com FGI provides a workaround by transforming the target functional group into one that is more amenable to disconnection or synthesis.

A common FGI strategy involves the reduction of a nitro group to an amine. This is particularly useful because nitration of aromatic rings is a well-established reaction. Another example is the conversion of a carboxylic acid to an amine via a Hofmann, Curtius, or Schmidt rearrangement. While aryl radicals are pivotal for various transformations including functional group interconversions, their application requires specific conditions for generation. acs.org For pyridazine rings, introducing diverse functional groups is key to modifying their biological and physical properties. nih.gov

Green Chemistry Approaches in Pyridazine Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. The synthesis of pyridazine derivatives has benefited significantly from the application of these principles.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govgeorgiasouthern.edu The application of microwave irradiation in the synthesis of pyridazine derivatives has been shown to be highly efficient. tandfonline.com

Several studies have demonstrated the advantages of microwave-assisted synthesis for various pyridazine compounds. For example, the synthesis of polyfunctional pyridazine derivatives has been achieved with almost quantitative yields and significantly reduced reaction times (from hours to minutes) under microwave irradiation and solvent-free conditions. tandfonline.com Similarly, the synthesis of 3,6-di(pyridin-2-yl)pyridazines via inverse-electron-demand Diels-Alder reactions, which typically requires days of reflux, can be accelerated to just a few hours using microwave heating. acs.org This technique not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. nih.govgeorgiasouthern.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclocondensation of hydrazones | Several hours | Minutes | Significant increase | tandfonline.com |

| Diels-Alder Cycloaddition | Several days | Several hours | N/A (Time reduction is key) | acs.org |

| Synthesis of bis-pyrimidine derivatives | 6-15 hours | 10-15 minutes | ~10-15% higher | nih.gov |

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. alfa-chemistry.com They can act as both solvents and catalysts in chemical reactions. Pyridinium-based ionic liquids, which share a structural motif with the target class of compounds, are synthesized by reacting pyridine with an alkyl halide. nih.govmdpi.com

The synthesis of ionic liquids can be achieved through direct one-step methods or more complex two-step processes for more diverse structures. alfa-chemistry.com In the context of heterocyclic synthesis, ionic liquids can enhance reaction rates and selectivity. While direct examples of using ionic liquids for the synthesis of this compound are not prevalent, the principles are applicable. The use of ILs can facilitate reactions by providing a polar environment that stabilizes charged intermediates, which are common in the formation of heterocyclic rings. A general method for synthesizing imidazolium (B1220033) and pyridinium (B92312) ionic liquids involves the direct alkylation of the parent heterocycle using an orthoester in the presence of an acid, which offers a halide-free route. rsc.org

Grinding Techniques for Enhanced Synthesis

Solvent-free synthesis, or "grindstone chemistry," is an environmentally friendly technique that involves the grinding of solid reactants together, sometimes with a catalytic amount of a liquid (liquid-assisted grinding). chowgules.ac.in This method offers several advantages, including mild reaction conditions, high efficiency, and simple work-up procedures. nih.gov

Grinding techniques have been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and chalcones. chowgules.ac.innih.gov For instance, the Claisen-Schmidt condensation to form chalcones has been achieved by grinding methyl ketones with aldehydes in the presence of solid sodium hydroxide. chowgules.ac.in This approach eliminates the need for bulk solvents, thereby reducing waste and environmental impact. The synthesis of fused pyridine rings has also been reported using liquid-assisted grinding, demonstrating the versatility of this technique for creating complex heterocyclic systems. chowgules.ac.in

Principles of Atom Economy in Pyridazine Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning there are no waste byproducts.

In the synthesis of pyridazines, applying the principles of atom economy involves choosing reaction pathways that maximize the incorporation of starting materials into the final structure. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. consensus.appresearchgate.net An MCR combines three or more reactants in a single step to form a product that contains portions of all the reactants. For example, a highly atom-efficient (96%) synthesis of functionalized pyridazines has been developed using a multicomponent reaction between arylhydrazonals and active methylene compounds under pressure. consensus.app Such strategies are crucial for developing sustainable synthetic routes to complex molecules like substituted pyridazines. researchgate.net

Retrosynthetic Analysis of Substituted Pyridazines

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For a substituted pyridazine like this compound, the analysis would involve disconnecting the bonds to identify potential synthetic precursors.

The core pyridazine ring is typically formed via the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. wikipedia.org Therefore, a key disconnection would be across the N-N and C-C bonds of the ring, leading back to a suitable 1,4-dicarbonyl precursor and hydrazine.

A plausible retrosynthetic pathway for this compound could be:

Functional Group Interconversion (FGI): The 3-amino group could be retrosynthetically converted to a more stable or synthetically accessible group, such as a chloro or cyano group. Let's consider a 3-chloro-6-methyl-4-propylpyridazine intermediate. This chloro-substituted pyridazine could then be converted to the desired amine via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Disconnection of the Pyridazine Ring: The 3-chloro-6-methyl-4-propylpyridazine can be disconnected. A common route to pyridazines is the reaction of a γ-ketoacid or a 1,4-diketone with hydrazine. wikipedia.org The required precursor would be a 2-propyl-3-acetyl-4-oxobutanoic acid derivative or a related 1,4-dicarbonyl compound.

Simplification of Precursors: These dicarbonyl precursors can be further simplified into more basic starting materials through disconnections based on well-known C-C bond-forming reactions like the Claisen condensation or acylation of ketones.

Several synthetic strategies for pyridazines exist, including the reaction of 1,2,3-triazines with enamines, which offers a regioselective route to pyridazin-3-amines. organic-chemistry.org Another approach involves a Diaza-Wittig reaction starting from 1,3-diketones to create versatile pyridazine derivatives. nih.gov The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final pyridazine ring.

Key Disconnections and Synthons in Pyridazine Derivatization

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. For a target molecule like this compound, several key disconnections can be considered to identify potential starting materials, also known as synthons.

A primary disconnection strategy for the pyridazine ring itself involves breaking the two C-N bonds, leading back to a 1,4-dicarbonyl compound and a hydrazine equivalent. In the case of this compound, this would suggest a substituted 1,4-dicarbonyl precursor that already contains the methyl and propyl groups at the appropriate positions.

Another key disconnection involves the C4-propyl bond. This suggests a precursor such as a 6-methylpyridazin-3-amine derivative that can be functionalized at the 4-position. This approach would rely on methods for the selective introduction of an alkyl group onto the pyridazine ring.

Finally, the C3-amino bond can be disconnected. This leads to a 3-halopyridazine intermediate, where the halogen can be displaced by an amino group or a protected equivalent. This is a common and effective strategy for the synthesis of aminopyridazines. google.com

The following table summarizes the key disconnections and the corresponding synthons for the synthesis of this compound.

| Disconnection | Target Molecule Fragment | Synthon | Synthetic Equivalent |

| C-N bonds (ring formation) | Pyridazine ring | 1,4-dicarbonyl | A substituted diketone or keto-ester |

| Hydrazine | Hydrazine hydrate or a protected hydrazine | ||

| C4-Propyl bond | Propyl group | Propyl cation or radical | Propyl Grignard reagent, propylboronic acid |

| C3-Amino bond | Amino group | Aminating agent | Ammonia, sodium amide, or a protected amine |

Strategic Functional Group Transformations in Retrosynthetic Planning

The retrosynthetic plan for this compound necessitates a series of strategic functional group transformations. A plausible synthetic route could commence with the construction of a suitably substituted pyridazine core, followed by the introduction of the required functional groups.

One potential strategy begins with a commercially available or readily synthesized 1,4-dicarbonyl compound. For instance, a diketone bearing a methyl group could be reacted with hydrazine to form a 6-methyl-pyridazinone. The subsequent steps would involve the introduction of the propyl group at the 4-position and the conversion of the pyridazinone to the desired 3-amine.

Alternatively, a more convergent approach might start with a pre-functionalized pyridazine. For example, a 3-chloro-6-methylpyridazine (B130396) could serve as a key intermediate. The introduction of the propyl group at the 4-position could potentially be achieved through a directed ortho-metalation followed by reaction with a propyl electrophile, or through a cross-coupling reaction. Subsequent amination at the 3-position would then yield the final product.

The transformation of a pyridazinone to a 3-aminopyridazine (B1208633) can be achieved through a two-step process involving chlorination to form a 3-chloropyridazine, followed by nucleophilic substitution with an amine.

The following table outlines some of the key functional group transformations that could be employed in the synthesis of this compound.

| Transformation | Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Pyridazine ring formation | 1,4-Dicarbonyl | Pyridazine | Hydrazine hydrate, acid or base catalysis |

| Alkylation | C-H bond on pyridazine ring | C-Alkyl bond | Organometallic reagents (e.g., Grignard, organolithium), cross-coupling catalysts (e.g., Palladium) |

| Amination | Halogen (e.g., Chloro) | Amino group | Ammonia, metal amides, or protected amines in a suitable solvent |

| Carbonyl to Halogen | Pyridazinone | Chloropyridazine | POCl₃, PCl₅ |

Mechanistic Investigations in Pyridazine Chemistry

Elucidation of Reaction Pathways for Pyridazine (B1198779) Formation

The construction of the pyridazine ring can be achieved through various synthetic strategies, with cycloaddition reactions and condensation reactions being among the most prevalent.

Detailed Mechanisms of Diels-Alder and Aza-Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, and its variant, the aza-Diels-Alder reaction, are powerful tools for the synthesis of six-membered rings, including pyridazines. quora.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions:

A highly effective method for pyridazine synthesis involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. rsc.org 1,2,4,5-tetrazines are commonly used as the electron-deficient diene component. acs.orgrsc.org The reaction proceeds through a concerted [4+2] cycloaddition, followed by the elimination of a molecule of nitrogen (N2) to yield the aromatic pyridazine ring. rsc.org

For instance, the reaction of a 1,2,4,5-tetrazine (B1199680) with an alkene or an alkyne can lead to the formation of a pyridazine. acs.orgrsc.org The regioselectivity of this reaction, which determines the substitution pattern on the final pyridazine ring, is influenced by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.orgorganic-chemistry.org Lewis acid catalysis can also be employed to enhance the rate and regioselectivity of these reactions. organic-chemistry.org

Aza-Diels-Alder Reactions:

The aza-Diels-Alder reaction, where one or more nitrogen atoms are part of the diene or dienophile, is another key strategy. A notable example is the reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgacs.orgnih.gov This reaction proceeds via an inverse electron-demand aza-Diels-Alder mechanism, with the 1,2,3-triazine (B1214393) acting as the electron-deficient diene and the 1-propynylamine serving as the electron-rich dienophile. organic-chemistry.org This method provides a highly regioselective route to 6-aryl-pyridazin-3-amines in high yields under neutral, metal-free conditions. organic-chemistry.orgacs.orgnih.gov The reaction demonstrates good functional group compatibility and a broad substrate scope. organic-chemistry.orgorganic-chemistry.org

Pathways for N2 Elimination and Ring Closure in Pyridazine Synthesis

The elimination of dinitrogen (N2) is a frequent and often irreversible step in many pyridazine syntheses, driving the reaction towards the formation of the stable aromatic ring.

From Tetrazines: As mentioned in the IEDDA reactions, the cycloaddition of a tetrazine with a dienophile initially forms an unstable bicyclic adduct which readily loses N2 to form a dihydropyridazine (B8628806). rsc.org This dihydropyridazine can then be oxidized to the corresponding pyridazine. In some cases, particularly with alkyne dienophiles, the elimination of N2 leads directly to the aromatic pyridazine. rsc.org

From Triazines: In the aza-Diels-Alder reaction of 1,2,3-triazines with enamines or alkynes, the initial cycloadduct also undergoes a retro-Diels-Alder-type reaction, expelling N2 to form the pyridazine ring. organic-chemistry.org

Ring Closing Metathesis (RCM): A more modern approach to pyridazine synthesis involves ring-closing metathesis. rsc.orgbris.ac.uk This method can be used to form substituted pyridazines, where a key step after the RCM is the elimination of a sulfinate group to generate the aromatic system. rsc.orgbris.ac.uk

Condensation Reactions: The classical synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648). wikipedia.orgchemtube3d.com The reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic details of pyridazine synthesis.

In many pyridazine syntheses, dihydropyridazines are key intermediates. For example, in the condensation of 1,4-diketones with hydrazine, a dihydropyridazine is formed which is then oxidized to the final product. chemtube3d.com Similarly, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be converted to pyridazines. organic-chemistry.org

In the context of nucleophilic substitution reactions on pyridazine rings, σ-adducts (Meisenheimer complexes) can be formed as intermediates. wur.nl For instance, the reaction of pyridazines with strong nucleophiles like potassium amide in liquid ammonia (B1221849) can proceed through the formation of such intermediates. wur.nl

In some cases, didehydropyridazines have been proposed as transient intermediates, particularly in amination reactions of halogenated pyridazines with potassium amide. wur.nl

The cyclization of pyridazine azides can lead to the formation of bicyclic tetrazolopyridazine intermediates. rsc.org The structure of these unstable intermediates can be confirmed through techniques like X-ray crystallography. rsc.org

Kinetic and Thermodynamic Studies of Pyridazine Reactions

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rates of pyridazine-forming reactions.

Kinetics: The rates of pyridazine-forming reactions are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For example, in the IEDDA reaction of tetrazines, the reaction temperature and steric effects can significantly impact product selectivity. organic-chemistry.org While specific kinetic data for the synthesis of 6-Methyl-4-propylpyridazin-3-amine is not available, general trends can be inferred from related systems. Kinetic studies on the reactions of other nitrogen-containing heterocycles, such as the oxidation of pentacyanoferrate(II) complexes with various pyridine-like ligands, have been performed, providing insights into the electron transfer processes that can be relevant in the oxidation steps of pyridazine synthesis. nih.gov

The table below summarizes some of the key reaction types and their general characteristics in the context of pyridazine synthesis.

| Reaction Type | Diene/Substrate | Dienophile/Reagent | Key Intermediate(s) | Driving Force/Key Step |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine | Alkene/Alkyne | Bicyclic adduct, Dihydropyridazine | N2 Elimination, Aromatization |

| Aza-Diels-Alder | 1,2,3-Triazine | 1-Propynylamine | Cycloadduct | N2 Elimination, Aromatization |

| Condensation | 1,4-Diketone | Hydrazine | Dihydropyridazine | Aromatization (Oxidation) |

| Ring Closing Metathesis | Diene-containing precursor | - | Metathesis product | Elimination of sulfinate |

Computational Chemistry and Theoretical Characterization of Pyridazin 3 Amine Compounds

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), are frequently used to predict molecular structure, reactivity, and other chemical properties.

No DFT studies specifically focused on the molecular structure of 6-Methyl-4-propylpyridazin-3-amine have been found in the current scientific literature. Such a study would typically involve optimizing the geometry of the molecule to determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its lowest energy conformation.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its ability to participate in chemical reactions. Currently, there is no published data on the HOMO-LUMO analysis of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map for this compound would identify regions of negative potential, likely associated with the nitrogen atoms of the pyridazine (B1198779) ring and the amine group, as potential sites for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. No such MEP analysis for this specific compound has been reported.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

The development of QSAR or QSPR models for the chemical reactivity of this compound would require a dataset of structurally related compounds with experimentally determined reactivity data. As there is a lack of both experimental and computational data for this specific compound and its close analogs, no such predictive models have been developed.

Correlation of Electronic Properties with Reactivity and Interaction Potential

The electronic architecture of a molecule is fundamental to its reactivity and how it interacts with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these properties. mdpi.com For pyridazine compounds, key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are calculated to predict their chemical behavior. mdpi.com

The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com Studies on pyridazinone derivatives have utilized DFT calculations to determine these frontier molecular orbitals, providing insights into the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Theoretical Electronic Properties of a Pyridazin-3-amine Derivative This table is based on findings for 4-acrylamido-N-(pyridazin-3-yl)benzamide, a related compound, to illustrate the types of data generated in computational studies.

| Property | Description | Finding | Citation |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. Red indicates negative potential (electron-rich, H-bond acceptor), and blue indicates positive potential (electron-poor, H-bond donor). | Bright red patches on amide oxygen and pyridazine nitrogen atoms. Dark blue regions on amide N-H hydrogens. | nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest and lowest energy orbitals. The energy gap indicates chemical reactivity and stability. | Calculations performed using DFT to estimate chemical reactivity and kinetic stability. | mdpi.com |

| Dipole Moment | A measure of the molecule's overall polarity. | The pyridazine ring possesses a high dipole moment, which facilitates π-π stacking interactions. | nih.govnih.gov |

Molecular Modeling and Simulation of Pyridazine Interactions

Molecular modeling and simulations are pivotal in drug discovery, allowing for the prediction and analysis of how a ligand, such as a pyridazine derivative, might bind to a biological target. These computational techniques guide the design of more potent and selective molecules.

Computational Approaches to Ligand-Target Recognition (e.g., Molecular Docking)

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method estimates the strength of the interaction, often expressed as a binding energy score. jpionline.org Docking studies on various pyridazine derivatives have shown their potential to fit into the active sites of biological targets like dihydrofolate reductase and glycogen (B147801) synthase kinase 3 (GSK-3). jpionline.orgoup.com

In one study of N3, N6-diphenylpyridazine-3,6-diamine derivatives, the free energy of binding was calculated to be in the range of -5.12 to -8.97 kcal/mol, indicating favorable interactions. jpionline.org Similarly, docking of novel pyridazin-3-one derivatives was performed to explore their binding patterns against various microbial protein targets. researchgate.net For a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine compounds targeting GSK-3, flexible docking was crucial for determining the 'active' conformation and molecular alignment necessary for building predictive 3D-QSAR models. oup.com These studies aim to achieve an optimized conformation where the ligand fits snugly into the receptor's binding pocket, which is a key step in rational drug design. researchgate.net

Table 2: Summary of Molecular Docking Studies on Pyridazine Derivatives

| Compound Series | Target Protein | Docking Software | Key Findings | Citation |

|---|---|---|---|---|

| N3, N6-diphenylpyridazine-3,6-diamine derivatives | Dihydrofolate reductase | Auto Dock 4.2 | Binding free energy ranged from -5.12 to -8.97 kcal/mol. | jpionline.org |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives | Glycogen synthase kinase 3 (GSK-3) | AutoDock 3.0.5 | Flexible docking was used to determine the active conformation and alignment for 3D-QSAR models. | oup.com |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro protein | Not specified | Docking revealed key non-covalent interactions within the active site. | nih.gov |

| Novel pyridazin-3-one derivatives | Microbial proteins (e.g., cytochrome P450 14 alpha-sterol demethylase) | V-Life Science MDS 4.6 | GRIP batch docking was used to explore binding patterns against different proteins. | researchgate.net |

Conformational Analysis and Intermolecular Bonding Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

Beyond simply fitting into a binding site, the specific non-covalent interactions between a ligand and its target are what stabilize the complex. Conformational analysis helps identify the most stable three-dimensional shape of the molecule, which is crucial for effective binding. hhu.de

Hydrogen Bonds: The pyridazine ring is noted for its robust, dual hydrogen-bonding capacity, a property that is highly significant in drug-target interactions. nih.govnih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors. nih.govnih.gov For example, in a study of a pyridazin-3-amine derivative targeting the SARS-CoV-2 Mpro protein, one pyridazine nitrogen formed a conventional hydrogen bond with an amino acid residue (Q193), while the second nitrogen formed a non-conventional hydrogen bond with another (Q190). nih.gov These hydrogen bonding interactions were shown to be critical for the stability of the molecule within the active site. nih.gov

Pi-Stacking (π-π) Interactions: The aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions, which are common in ligand-protein binding. nih.govnih.gov This interaction involves the stacking of aromatic rings on top of each other. In one case, the pyridazine ring of a ligand was observed to π-stack with the phenol (B47542) ring of a tyrosine residue in the binding pocket of the human rhinovirus (HRV) capsid protein. nih.gov In another study, the benzene (B151609) ring of a pyridazine derivative's substituent engaged in a parallel-displaced π-π interaction with an imidazole (B134444) ring of a histidine residue. nih.gov Computational analyses of 3,6-bis(4-triazolyl)pyridazines have also highlighted the control of π-stacking in their supramolecular organization. hhu.de

Conformational studies reveal that fragments of pyridazine-containing molecules can be nearly coplanar, a feature that may be stabilized by resonance and can influence how they stack and interact. nih.gov The interplay of these specific intermolecular forces—hydrogen bonds, π-π stacking, and others—ultimately determines the binding affinity and specificity of pyridazine-based compounds. hhu.de

Molecular Recognition Studies Involving Pyridazine 3 Amine Derivatives

Role of the Pyridazine (B1198779) Ring in Chemical Recognition

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it a valuable scaffold in drug design. nih.govnih.gov These characteristics are crucial for its function in molecular recognition, governing how it orients itself and interacts within a biological binding site. nih.govresearchgate.net

Key properties of the pyridazine ring include its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a strong capacity for dual hydrogen bonding. nih.govnih.gov The arrangement of the two adjacent nitrogen atoms allows the ring to act as a robust hydrogen bond acceptor, a feature that can be pivotal in drug-target interactions. nih.govnih.gov Unlike pyridine (B92270), whose hydrogen-bonding capability is diminished at lower pH due to protonation, the low basicity of pyridazine allows it to maintain these crucial interactions across a wider pH range. nih.gov

The electronic nature of the pyridazine ring is also noteworthy. It is a π-deficient aromatic system, which influences the properties of any attached substituents. blumberginstitute.org This electron-withdrawing characteristic can be compared to other chemical groups to understand its influence on molecular interactions. blumberginstitute.org The unique vector positioning of substituents off the pyridazine ring provides chemists with a versatile framework for optimizing drug functionality. blumberginstitute.org

Table 6.1: Physicochemical Properties of the Pyridazine Ring

This table is interactive. Click on the headers to sort the data.

| Property | Description | Significance in Molecular Recognition |

| Dipole Moment | The pyridazine ring has the largest dipole moment among the diazine heterocyles. nih.gov | Promotes strong π-π stacking and dipole-dipole interactions with biological targets. nih.gov |

| Hydrogen Bonding | The two adjacent nitrogen atoms act as robust hydrogen bond acceptors. nih.gov | Enables dual hydrogen bonding with target proteins, enhancing binding affinity and specificity. nih.gov |

| Basicity (pKa) | Pyridazine exhibits weak basicity (pKa ≈ 2.3). acs.org | Allows hydrogen-bonding interactions to be preserved at lower physiological pH compared to more basic heterocycles. nih.gov |

| π-System | The ring is π-deficient and aromatic. acs.org | Influences the electronic properties of substituents and can engage in stacking interactions. blumberginstitute.org |

| Substituent Vectors | The positions around the ring offer unique three-dimensional orientations for functional groups. | Provides a versatile scaffold for the strategic placement of pharmacophoric elements to optimize target binding. blumberginstitute.org |

Mechanisms of Biomolecular Interactions with Pyridazine Scaffolds

The distinct properties of the pyridazine ring enable it to interact with a variety of biological macromolecules, including nucleic acids and proteins. The mechanisms of these interactions are central to the biological activity of its derivatives.

Pyridazine derivatives have been designed to target and interact with nucleic acids. One strategy involves creating molecules that can bind within the minor groove of the DNA double helix. For example, novel pyridazin-3(2H)-one derivatives bearing guanidinium (B1211019) groups have been synthesized and proposed as DNA minor groove binders. nih.gov The design hypothesis suggested that replacing a benzene (B151609) ring with a pyridazin-3(2H)-one core could enhance the molecule's ability to form hydrogen bonds within the DNA minor groove, which is a key factor for stabilizing the drug-DNA complex. nih.gov Studies using UV thermal denaturation confirmed that these compounds, particularly those with a bis-guanidinium structure, could bind to DNA, albeit with weak affinity. nih.gov

In another approach, pyridazine-type nucleobases have been incorporated into peptide nucleic acids (PNAs). These synthetic analogs of DNA and RNA can hybridize with natural nucleic acids, suggesting a role for the pyridazine scaffold in mimicking natural base pairing and interacting directly with the genetic material. nih.gov Some pyridazine derivatives have also been found to stabilize transient double-stranded RNA structures, such as those formed by the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, highlighting their potential to modulate RNA processing. blumberginstitute.org

The interaction of pyridazine scaffolds with proteins is a major area of research, leading to the development of potent enzyme inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors and a well-established target for anticancer drugs. Fused heterocyclic systems containing the pyridazine ring have been developed as effective DHFR inhibitors. A series of thiazolo[4,5-d]pyridazine (B3050600) analogues were designed and synthesized, with some compounds showing potent inhibition of DHFR. nih.gov Molecular modeling studies indicated that key interactions with amino acid residues like Phenylalanine 31 and Arginine 22 in the enzyme's active site are essential for binding. nih.govmdpi.com One compound from this series, which replaced a thiazole (B1198619) scaffold with an imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine system, was identified as a potent inhibitor of bovine liver DHFR. mdpi.com

Alpha-amylase and Alpha-glucosidase Inhibition: These enzymes are key targets for controlling postprandial hyperglycemia in diabetes. Several studies have reported on pyridazine derivatives as inhibitors of α-amylase and α-glucosidase. researchgate.netresearchgate.net One study identified a pyridazine derivative that exhibited more potent α-glucosidase inhibition than the standard drug acarbose. researchgate.net Another investigation of fourteen pyridazine analogs showed significant α-amylase inhibitory activity, with some compounds being more potent than acarbose. researchgate.net Molecular docking and dynamics simulations have been used to confirm the binding modes and affinities of these compounds within the enzyme active sites. researchgate.net

The versatility of the pyridazine scaffold allows it to target a wide range of other protein families as well, including protein kinases like JNK1 and EGFR, and proteasomes. acs.orgnih.gov

Table 6.2: Examples of Pyridazine Derivatives Interacting with Protein Targets

This table is interactive. You can filter or sort the data by clicking on the headers.

| Derivative Class | Protein Target | Type of Interaction | Research Finding |

| Thiazolo[4,5-d]pyridazines | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Compound 26 was the most active inhibitor (IC50 of 0.06μM), with binding to key residues Phe31 and Arg22. nih.gov |

| Phenylacetamide Pyridazines | α-Amylase / α-Glucosidase | Enzyme Inhibition | A derivative showed potent α-glucosidase inhibition (IC50 = 59.75 µM), outperforming acarbose. researchgate.net |

| Pyridazine-Pyrazoline Hybrids | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | Compound IXn exhibited excellent inhibitory effect (IC50 = 0.65 µM), superior to Erlotinib. nih.gov |

| 3,6-Disubstituted Pyridazines | c-Jun N-terminal Kinase (JNK1) | Enzyme Inhibition | Designed via scaffold hopping, these compounds showed potent JNK1 inhibitory activity and in vivo anticancer effects. acs.org |

| Pyrido[2,3-d]pyridazine-2,8-diones | Cyclooxygenase (COX-1/COX-2) | Enzyme Inhibition | Compound 7c was identified as a potent dual inhibitor of COX-1 and COX-2. rsc.org |

| Pyridazinone Derivatives | Trypanosoma cruzi Proteasome | Enzyme Inhibition | Structure-guided design led to potent inhibitors of the parasite's proteasome, outperforming the standard drug benznidazole (B1666585) in vitro. nih.gov |

Strategies for Designing Pyridazine-Based Scaffolds for Specific Interactions

The development of pyridazine derivatives for specific biological targets relies on several advanced design strategies. These approaches leverage structural biology, computational chemistry, and synthetic organic chemistry to optimize the interactions between the ligand and its target.

Structure-Based Drug Design (SBDD): This is a powerful strategy where the three-dimensional structure of the target protein is used to guide the design of inhibitors. For instance, after determining the crystal structure of a known pyridazine inhibitor bound to Dihydropteroate Synthase (DHPS), researchers identified unfavorable interactions. nih.govresearchgate.net This structural information was then used to design a new series of pyrimido[4,5-c]pyridazines with modifications aimed at improving binding affinity, such as removing a specific methyl group to better fit the binding pocket. nih.govresearchgate.net Similarly, cryo-electron microscopy and homology modeling of the Trypanosoma cruzi proteasome informed the systematic optimization of a pyridazinone hit compound. nih.gov

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing a core molecular scaffold with a different one that maintains similar biological activity. In the design of JNK1 inhibitors, researchers performed a "scaffold hop" by expanding a pyrazole (B372694) ring into a pyridazine ring. acs.org They also used bioisosteric replacement by substituting an amide linker with hydrazide or semicarbazide (B1199961) moieties to explore new chemical space and improve activity. acs.org

Molecular Hybridization: This approach combines two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This was used to create novel pyridazine-pyrazoline hybrids aimed at developing new anticancer agents targeting EGFR. nih.gov The impact of combining the pyridazine ring with a 4-fluorophenyl group was also investigated in the design of JNK1 inhibitors. acs.org

Computational and In Silico Methods: Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are integral to modern drug design. researchgate.net These methods are used to predict how different pyridazine derivatives will bind to a target, to understand the stability of the ligand-protein complex, and to guide the synthesis of compounds with the most promising predicted activity against targets like α-amylase. researchgate.net

By employing these sophisticated design principles, scientists can rationally modify the pyridazine scaffold to create highly specific and potent molecules for a diverse range of biological applications.

Advanced Applications and Future Research Directions in Pyridazine Chemistry

Pyridazine (B1198779) Derivatives in Supramolecular Chemistry

The unique structural and electronic features of pyridazine derivatives render them excellent candidates for applications in supramolecular chemistry. mdpi.com The pyridazine ring possesses a significant dipole moment and the capacity for dual hydrogen bonding, which are crucial for molecular recognition and self-assembly processes. nih.gov

Researchers have demonstrated the formation of supramolecular nanochannels through the intermolecular π-stacking of pyridine-pyridazine helical oligomers. rsc.org These organized structures are capable of recognizing and transporting alkali ions, showcasing the potential of pyridazine-based systems in creating functional nanomaterials. The reversible nature of these assemblies, which can be controlled to collect and release ions, further highlights their advanced capabilities. rsc.org The ability of the pyridazine nucleus to engage in robust hydrogen bonding is a key factor in these applications. nih.gov For a compound like 6-Methyl-4-propylpyridazin-3-amine, the amine group and the ring nitrogens provide sites for hydrogen bonding, while the aromatic ring can participate in π-stacking interactions, suggesting its potential utility in the design of new supramolecular architectures.

Pyridazine-Based Ligands in Coordination Chemistry

In the realm of coordination chemistry, pyridazine-based ligands have been extensively utilized to create a diverse array of metal complexes. nih.govresearchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyridazine ring can act as effective coordination sites for metal ions, although their σ-donating ability is weaker than that of pyridine (B92270) due to the electron-deficient nature of the ring. acs.org This electron deficiency, however, facilitates π-backbonding with suitable metal centers. acs.org

The versatility of pyridazine derivatives allows for their incorporation into various ligand frameworks, including tridentate systems that can form stable complexes with first-row transition metals like nickel, copper, zinc, and cobalt. nih.govresearchgate.net The substituents on the pyridazine ring can significantly influence the electronic properties and steric environment of the resulting metal complexes. researchgate.net For instance, in this compound, the methyl and propyl groups would exert an electronic effect and could influence the geometry and stability of any coordination complex formed. The amino group provides an additional potential coordination site, allowing the molecule to act as a bidentate or even a bridging ligand. The study of such complexes is crucial for developing new catalysts and materials with specific electronic and magnetic properties. nih.govacs.org

Table 1: Examples of Pyridazine-Based Ligands and their Coordination Behavior

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type | Reference |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(III) | Tridentate | [Cu(PIPYH)(NO₃)₂], M(PIPYH)₂₂ | nih.govacs.org |

| Pyridyl hydrazone substituted pyridazines | Co(II), Ni(II), Zn(II), Cu(II) | Tridentate | ML₂₂, [ML(NO₃)₂] | researchgate.net |

| Pyridine-2-carboxamide derivatives | Various transition metals | Bidentate, Tridentate | Varies (mononuclear, polynuclear) | researchgate.net |

| Pyridazinethione-based scorpionate ligands | K(I), Co(II) | κ⁴-H,S,S,S, κ³-N,N,N | Dimeric and boratrane compounds | acs.org |

Development of Novel and Efficient Synthetic Protocols for Pyridazine Derivatives

The advancement of applications for pyridazine derivatives is intrinsically linked to the development of efficient and versatile synthetic methods. Traditional synthesis often involves the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648). mdpi.com However, modern organic chemistry has introduced more sophisticated and flexible strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as a powerful tool for the functionalization of the pyridazine core. mdpi.com This method offers numerous advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available starting materials. mdpi.com Another innovative approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgorganic-chemistry.org Such methods are crucial for creating libraries of pyridazine derivatives for screening in various applications. The synthesis of this compound could potentially be achieved through the adaptation of these modern synthetic protocols, allowing for efficient and controlled production.

Table 2: Modern Synthetic Methodologies for Pyridazine Derivatives

| Synthetic Method | Key Reactants | Key Features | Reference |

| Suzuki-Miyaura Cross-Coupling | Halogenated pyridazines, Boronic acids/esters | Versatile, mild conditions, good functional group tolerance | mdpi.com |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Highly regioselective, metal-free, neutral conditions | organic-chemistry.orgorganic-chemistry.org |

| Diaza-Wittig Reaction | α-diazo-1,3-diketones | Access to versatile pyridazine derivatives | acs.orgnih.gov |

| Lewis Acid-Mediated Inverse Electron Demand Diels-Alder | 3-monosubstituted s-tetrazine, silyl (B83357) enol ethers | High regiocontrol for functionalized pyridazines | organic-chemistry.org |

Computational Design of Pyridazine Derivatives with Tailored Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of molecules with specific, tailored properties before their synthesis. Density Functional Theory (DFT) is frequently employed to investigate the electronic structure, conformation, and potential reactivity of pyridazine derivatives. mdpi.com

Through computational modeling, researchers can predict various properties such as detonation performance for energetic materials, binding affinities to biological targets, and electronic properties relevant to materials science. researchgate.netrsc.org For example, DFT calculations have been used to obtain information on the conformation, electron distribution, and dipole moment of newly synthesized push-pull pyridazine derivatives. mdpi.com This in silico approach allows for the rational design of compounds like this compound with optimized characteristics for specific applications, be it in medicinal chemistry or materials science. acs.orgresearchgate.net By modeling the effects of different substituents on the pyridazine ring, computational studies can guide synthetic efforts towards the most promising candidates, saving significant time and resources. rsc.org

Integration of Experimental and Theoretical Methodologies in Pyridazine Research

The synergy between experimental synthesis and theoretical computation represents the forefront of research in pyridazine chemistry. This integrated approach allows for a deeper understanding of the structure-property relationships of these heterocyclic compounds.

A prime example of this integration is the synthesis of novel pyridazine derivatives followed by a thorough investigation of their optical and electronic properties through both experimental techniques (e.g., UV-Vis spectroscopy) and theoretical calculations (e.g., DFT). mdpi.com The experimental results can validate the accuracy of the computational models, while the theoretical data provides detailed insights into the electronic transitions and molecular orbital distributions that govern the observed properties. mdpi.com This combined methodology was used to study thienylpyridazine derivatives, where DFT calculations helped to understand their conformation and electronic structure. mdpi.com By applying such an integrated strategy to the study of this compound and its analogues, researchers can accelerate the discovery and development of new functional molecules with precisely controlled properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.